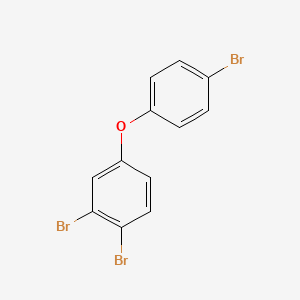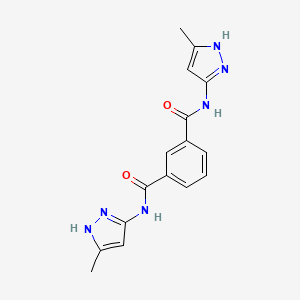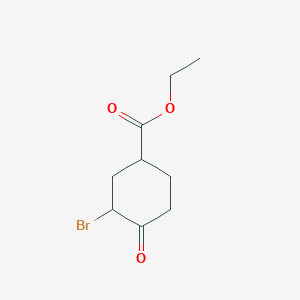
Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate
概述
描述
Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate is an ethyl ester resulting from the formal condensation of the carboxy group of 4-oxocyclohexanecarboxylic acid with ethanol . It is functionally related to a 4-oxocyclohexanecarboxylic acid .
Synthesis Analysis
This compound plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . It is also a reagent in the process development of Pramipexole used in Parkinson’s disease therapy .Molecular Structure Analysis
The molecular formula of Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate is C9H13BrO3 . Its molecular weight is 249.1 . The InChI key is IGOWSOGBQMBHIY-UHFFFAOYSA-N .Chemical Reactions Analysis
The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 . The coupling reaction of ethyl 4-oxocyclohexanecarboxylate with lithiated isonicotinamide 11 initially resulted in a suboptimal 45:55 ratio of trans:cis isomers .科学研究应用
Oxidation and Derivative Formation
Ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate undergoes oxidation by dimethyl sulphoxide to form 2,3-dione derivatives, showcasing its utility in generating functionalized cyclic compounds through selective oxidation processes (Sato, Inoue, Hirayama, & Ohashi, 1977).
Catalysis and Coupling Reactions
Ethyl 2-oxocyclohexanecarboxylate serves as an efficient and versatile ligand for copper-catalyzed coupling reactions, including C-N, C-O, and C-S bond formation. This demonstrates its role in facilitating diverse coupling processes that are foundational to organic synthesis (Lv & Bao, 2007).
Ring-Opening Polymerization
The design, synthesis, and ring-opening polymerization of functional cyclic esters, including derivatives of ethyl 4-ketocyclohexylcarboxylate, highlight its application in the creation of hydrophilic aliphatic polyesters. This is crucial for developing materials with specific physical and chemical properties (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Synthesis of Pesticides
Ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate's involvement in the synthesis of novel pesticides like chromafenozide illustrates its importance in agricultural chemistry. This synthesis pathway provides insights into the creation of effective pest management solutions (Shan, 2011).
Structural and Molecular Studies
Crystal and molecular structure studies of ethyl cyclohexene carboxylate derivatives contribute to our understanding of molecular conformations and their implications for reactivity and properties. These studies are fundamental for designing molecules with desired functions and activities (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).
安全和危害
未来方向
属性
IUPAC Name |
ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOWSOGBQMBHIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512926 | |
| Record name | Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | |
CAS RN |
39086-05-0 | |
| Record name | Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

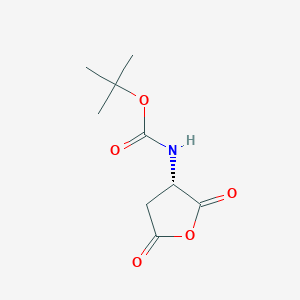
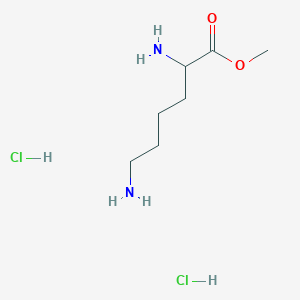
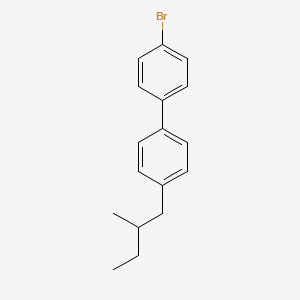
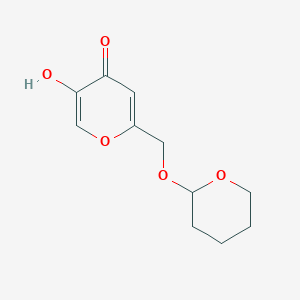
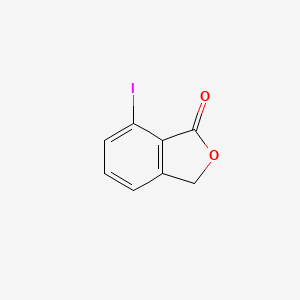
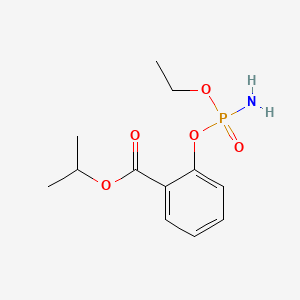
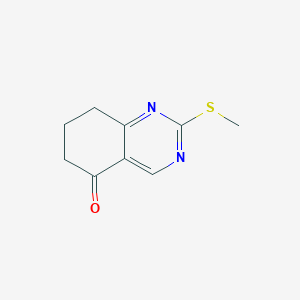
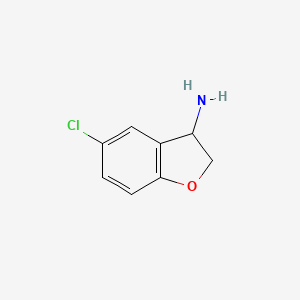
![N-[5-(diethylamino)-2-nitrosophenyl]acetamide](/img/structure/B1601425.png)
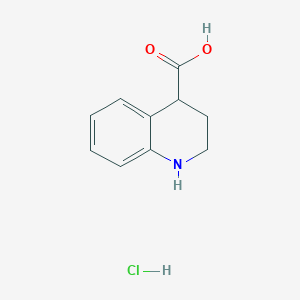
![5H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3,6,7-tetrahydro-3-methyl-7-oxo-](/img/structure/B1601428.png)
![Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1601429.png)
